Cas no 847387-45-5 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide)

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
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- N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide
- N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide
- Propanamide, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethyl-
- CHEMBL1554339
- AKOS002054951
- G856-0212
- NCGC00135679-01
- F0657-0006
- 847387-45-5
- HMS1901I19
- N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide
- N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide
-
- インチ: 1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-16(21)20-14/h4-11H,1-3H3,(H,19,22)
- InChIKey: HXNOZSJTSKTJHH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=CN3C(=N2)N=CC=C3)=C1)(=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 294.14806121g/mol
- どういたいしつりょう: 294.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 14.72±0.70(Predicted)
N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0657-0006-2mg |
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |
847387-45-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0657-0006-3mg |
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |
847387-45-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0657-0006-1mg |
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |
847387-45-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0657-0006-2μmol |
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |
847387-45-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide 関連文献
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamideに関する追加情報
N-(3-{Imidazo[1,2-a]Pyrimidin-2-yl}Phenyl)-2,2-Dimethylpropanamide: A Comprehensive Overview
The compound with CAS No 847387-45-5, commonly referred to as N-(3-{Imidazo[1,2-a]Pyrimidin-2-yl}Phenyl)-2,2-Dimethylpropanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazo[1,2-a]pyrimidine moiety with a phenyl group and a 2,2-dimethylpropanamide substituent. The imidazo[1,2-a]pyrimidine core is a heterocyclic aromatic system that has been extensively studied for its potential in drug design due to its ability to interact with various biological targets.
Recent studies have highlighted the importance of imidazo[1,2-a]pyrimidine derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them promising candidates for the development of therapeutic agents. For instance, research published in 2023 demonstrated that certain imidazo[1,2-a]pyrimidine derivatives exhibit potent inhibitory activity against kinases involved in cancer cell proliferation. This suggests that N-(3-{Imidazo[1,2-a]Pyrimidin-2-yl}Phenyl)-2,2-Dimethylpropanamide could play a role in anti-cancer drug discovery.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyrimidine ring system. This is often achieved through condensation reactions involving appropriate starting materials such as amines and carbonyl compounds. The subsequent attachment of the phenyl group and the 2,2-dimethylpropanamide substituent requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules.
From a pharmacological perspective, N-(3-{Imidazo[1,2-a]Pyrimidin-2-yl}Phenyl)-2,2-Dimethylpropanamide has shown interesting properties in vitro. Preclinical studies have indicated that this compound exhibits moderate activity against certain cancer cell lines while demonstrating selectivity over normal cells. This selectivity is attributed to the molecule's ability to target specific pathways that are upregulated in cancerous cells but not in healthy tissues.
Moreover, the imidazo[1,2-a]pyrimidine moiety within this compound contributes to its stability and bioavailability. Studies on drug metabolism have shown that this structure minimizes rapid degradation in biological systems, thereby enhancing its potential as a therapeutic agent. The presence of the 2,2-dimethylpropanamide group further enhances solubility and absorption characteristics.
In terms of applications beyond pharmacology, N-(3-{Imidazo[1,2-a]Pyrimidin-2-yl}Phenyl)-Dimethylpropanamide has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Research into its photochemical behavior has revealed promising results for applications in light-emitting diodes (LEDs) and solar cells.
Looking ahead, the development of analogs of this compound holds significant promise for expanding its applications across multiple disciplines. By modifying substituents on the phenyl ring or altering the imidazo[1,dimethylpropanamide]pyrimidine core, chemists can fine-tune its properties for specific uses. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore these possibilities further.
In conclusion,N-(3-{Imidazo[dimethylpropanamide]Pyrimidin-dimethylpropanamide}Phenyl)-Dimethylpropanamide stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on medicine and technology. As research continues to uncover new insights into its properties and applications,the future of this compound looks both bright and promising.
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